molecular formula C18H19N3O2 B4425819 2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE

2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE

Cat. No.: B4425819
M. Wt: 309.4 g/mol
InChI Key: MMQVAYOYVQWGLD-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a unique structure combining an oxazolo[4,5-b]pyridine moiety with a phenyl group and a propanamide backbone

Properties

IUPAC Name

2,2-dimethyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)17(22)20-11-12-6-8-13(9-7-12)16-21-15-14(23-16)5-4-10-19-15/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVAYOYVQWGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the oxazolo[4,5-b]pyridine ring system followed by its coupling with a phenyl group and subsequent attachment to the propanamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BUTANAMIDE: Similar structure but with a butanamide backbone.

    2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ETHANAMIDE: Similar structure but with an ethanamide backbone.

Uniqueness

The uniqueness of 2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2,2-DIMETHYL-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]PROPANAMIDE

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